molecular formula C8H12N2S B12982771 2-(Pyridin-2-ylthio)propan-1-amine

2-(Pyridin-2-ylthio)propan-1-amine

Cat. No.: B12982771
M. Wt: 168.26 g/mol
InChI Key: WEKVZXROOHTABU-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylthio)propan-1-amine is an organic compound that features a pyridine ring attached to a propan-1-amine group via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylthio)propan-1-amine typically involves the reaction of 2-chloropyridine with thiourea to form 2-mercaptopyridine, which is then reacted with 1-bromo-2-propanamine under basic conditions to yield the desired product . The reaction conditions often require the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylthio)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

2-(Pyridin-2-ylthio)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylthio)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethanamine: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.

    2-(Pyridin-2-ylthio)ethanol: Contains a hydroxyl group instead of an amine, leading to variations in solubility and reactivity.

    2-(Pyridin-2-ylthio)acetic acid: Features a carboxyl group, which alters its acidity and potential interactions with biological targets.

Uniqueness

The sulfur atom enhances the compound’s ability to coordinate with metal ions, while the amine group provides opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-pyridin-2-ylsulfanylpropan-1-amine

InChI

InChI=1S/C8H12N2S/c1-7(6-9)11-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3

InChI Key

WEKVZXROOHTABU-UHFFFAOYSA-N

Canonical SMILES

CC(CN)SC1=CC=CC=N1

Origin of Product

United States

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